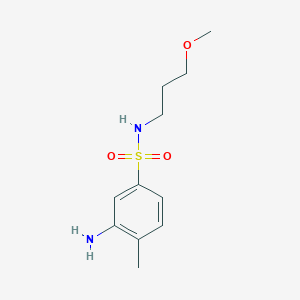

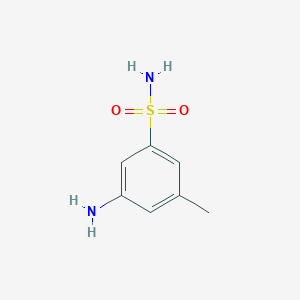

3-Amino-5-methylbenzenesulfonamide

概要

説明

3-Amino-5-methylbenzenesulfonamide, also known as m-Aminobenzenesulfonamide, is a compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.205 . The IUPAC Standard InChI is InChI=1S/C6H8N2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) .

Synthesis Analysis

The synthesis of compounds similar to 3-Amino-5-methylbenzenesulfonamide has been reported in the literature . For instance, new pyridines with sulfonamide moiety were synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .Molecular Structure Analysis

The molecular structure of 3-Amino-5-methylbenzenesulfonamide is available as a 2D Mol file or as a computed 3D SD file . The compound has a molecular formula of CHNOS, an average mass of 186.232 Da, and a monoisotopic mass of 186.046295 Da .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-Amino-5-methylbenzenesulfonamide have been studied . For example, new benzenesulfonamide derivatives were synthesized and their carbonic anhydrase IX inhibitory effect was investigated . Also, new pyridines with sulfonamide moiety were synthesized via a cooperative vinylogous anomeric-based oxidation mechanism .科学的研究の応用

Antimicrobial Activities

Sulfonamides, including 3-Amino-5-methylbenzenesulfonamide, are commonly used worldwide due to their antimicrobial properties . They have been synthesized and evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was used to determine the antibacterial activities of these synthesized derivates .

Molecular Docking Studies

Molecular docking studies have been conducted on synthesized sulfonamide compounds, including 3-Amino-5-methylbenzenesulfonamide . These studies help in understanding the antibacterial properties of these drugs .

Catalyst-free Arylation

3-Amino-5-methylbenzenesulfonamide has been used in the catalyst-free arylation of sulfonamides via visible light-mediated deamination . This methodology is characterized by its simple reaction conditions, good functional group tolerance, and high efficiency .

Synthesis of Diaryl Sulfones

A novel arylation of sulfonamides with boronic acids to afford numerous diaryl sulfones via visible light-mediated N–S bond cleavage has been described . This represents the first catalyst-free protocol for the sulfonylation of boronic acids .

Late-stage Functionalization

Several successful examples for the late-stage functionalization of diverse sulfonamides indicate the high potential utility of this method in pharmaceutical science and organic synthesis .

Synthesis of New Pyridines

3-Amino-5-methylbenzenesulfonamide has been used in the synthesis of a new series of pyridines containing sulfonamide moiety . This proves the catalytic activity of TQoxyTtriFA as a novel quinoline-based dendrimer-like ionic liquid .

作用機序

Target of Action

3-Amino-5-methylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in bacterial metabolism and human physiology, respectively. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for bacterial DNA replication. Carbonic anhydrase, on the other hand, is essential for maintaining pH and fluid balance in the body.

Mode of Action

Sulfonamides, including 3-Amino-5-methylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the cessation of bacterial growth and replication.

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By blocking its production, sulfonamides prevent bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Result of Action

The primary result of the action of 3-Amino-5-methylbenzenesulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively halts the proliferation of bacteria. This makes it a valuable tool in the treatment of bacterial infections.

Action Environment

The action, efficacy, and stability of 3-Amino-5-methylbenzenesulfonamide can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria. For instance, the compound’s antibacterial activity may be reduced in environments with high concentrations of PABA, as it competes with the drug for binding to dihydropteroate synthetase .

Safety and Hazards

3-Amino-5-methylbenzenesulfonamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

Research on compounds similar to 3-Amino-5-methylbenzenesulfonamide is ongoing . For example, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported . This suggests potential future directions for the development of new compounds and therapeutic agents .

特性

IUPAC Name |

3-amino-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWUBBOVISAQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

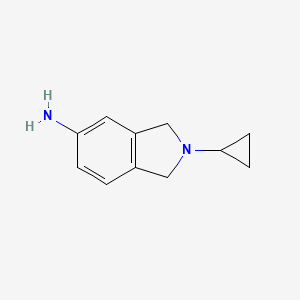

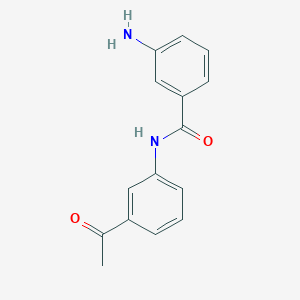

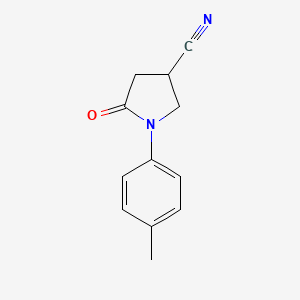

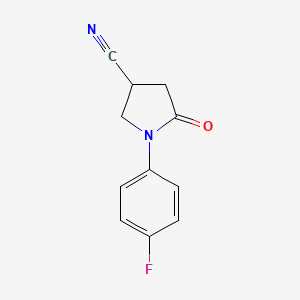

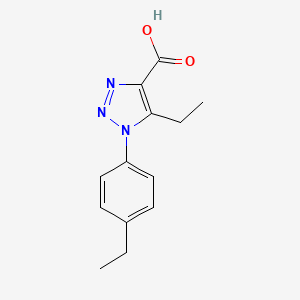

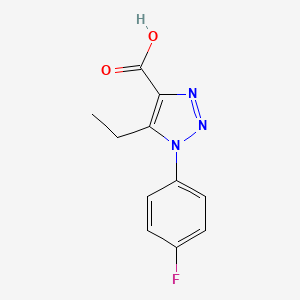

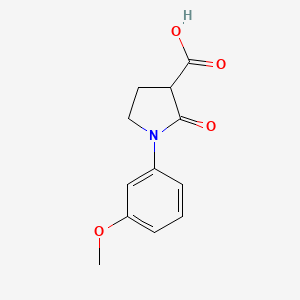

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3073289.png)